molecular formula C5H2FIN2O2 B15247035 3-Fluoro-4-iodo-5-nitropyridine

3-Fluoro-4-iodo-5-nitropyridine

Cat. No.: B15247035
M. Wt: 267.98 g/mol
InChI Key: XQNHEENYPUHJJP-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-5-nitropyridine is a heterocyclic aromatic compound that contains fluorine, iodine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-iodo-5-nitropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the nitration of 3-fluoropyridine to introduce the nitro group, followed by iodination to attach the iodine atom at the desired position. The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired substitutions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-iodo-5-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-iodo-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iodo-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like fluorine and nitro can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-nitropyridine
  • 4-Iodo-3-nitropyridine
  • 3-Fluoro-5-nitropyridine

Uniqueness

3-Fluoro-4-iodo-5-nitropyridine is unique due to the combination of fluorine, iodine, and nitro groups on the pyridine ring. This specific arrangement of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to other similar compounds .

Properties

IUPAC Name

3-fluoro-4-iodo-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FIN2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNHEENYPUHJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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